Computed Lipophilicity (XLogP3) Distinguishes Target Compound from Closest Morpholino and Dimethylamino Analogs
The target compound's computed XLogP3 (3.5) places it in a distinct lipophilicity window compared to its nearest commercial analogs. The dimethylamino congener (CAS 1286699-71-5) has an XLogP3 of 2.7, while the ethoxy‑phenyl analog (CAS 1286699-75-9) reaches 4.2. [1] The 0.7–0.8 log-unit difference equates to a ~5–6‑fold difference in predicted octanol/water partitioning, directly impacting predicted passive permeability and non‑specific protein binding. [1][2]
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Dimethylamino analog (CAS 1286699-71-5): 2.7; Ethoxy‑phenyl analog (CAS 1286699-75-9): 4.2 |
| Quantified Difference | Δ = +0.8 vs. dimethylamino analog; Δ = –0.7 vs. ethoxy‑phenyl analog |
| Conditions | XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
Lipophilicity differences exceeding 0.5 log units are routinely used to prioritize compounds in CNS vs. peripheral target screening cascades; the 0.7–0.8 log shift here is sufficient to alter cell permeability predictions.
- [1] PubChem XLogP3 values for CAS 1286699-51-1 (CID 52905961), CAS 1286699-71-5 (CID 52906031), and CAS 1286699-75-9 (CID 52906033). National Center for Biotechnology Information (2025). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Provides general context for permeability implications of logP shifts.) View Source
